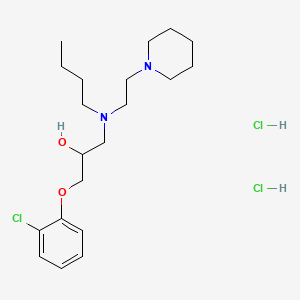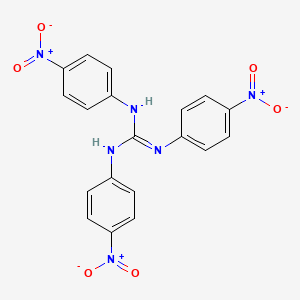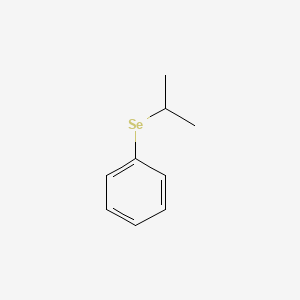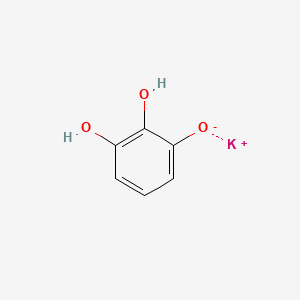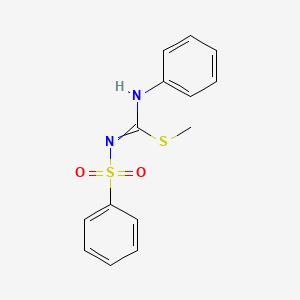
Iron;molybdenum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron-molybdenum compounds are a class of materials that combine the properties of iron and molybdenum. These compounds are known for their catalytic properties and are widely used in various industrial processes. Iron-molybdenum compounds are particularly significant in the field of catalysis, where they are used to facilitate chemical reactions without being consumed in the process.
准备方法
Synthetic Routes and Reaction Conditions: Iron-molybdenum compounds can be synthesized through various methods. One common method involves the co-precipitation of iron and molybdenum salts, followed by calcination. For example, iron molybdate can be synthesized by co-precipitating iron nitrate and ammonium molybdate in an aqueous solution, followed by calcination at high temperatures to form the desired compound .
Industrial Production Methods: In industrial settings, iron-molybdenum compounds are often produced using the Formox process. This process involves the partial oxidation of methanol over mixed metal oxide catalysts, including iron-molybdenum oxides. The catalysts are typically prepared by co-precipitating metal nitrate solutions and then calcining the resulting precursors .
化学反应分析
Types of Reactions: Iron-molybdenum compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, iron molybdate can participate in the oxidation of methanol to formaldehyde, a reaction that is widely used in the production of formaldehyde .
Common Reagents and Conditions: Common reagents used in reactions involving iron-molybdenum compounds include methanol, oxygen, and various acids. The reactions typically occur under high-temperature conditions, often exceeding 300°C .
Major Products: The major products formed from reactions involving iron-molybdenum compounds depend on the specific reaction conditions. For example, the oxidation of methanol over iron molybdate catalysts primarily produces formaldehyde .
科学研究应用
Iron-molybdenum compounds have a wide range of scientific research applications:
作用机制
The mechanism of action of iron-molybdenum compounds in catalytic processes involves the interaction of the metal centers with reactant molecules. In the case of methanol oxidation, the iron and molybdenum centers facilitate the transfer of oxygen to methanol, resulting in the formation of formaldehyde . The specific molecular targets and pathways involved depend on the particular reaction and conditions.
相似化合物的比较
Iron-molybdenum compounds can be compared with other mixed metal oxides, such as iron-vanadium and iron-tungsten compounds. While all these compounds serve as catalysts, iron-molybdenum compounds are particularly noted for their high selectivity and efficiency in methanol oxidation . Similar compounds include:
Iron-vanadium compounds: Used in similar catalytic processes but may have different selectivity and efficiency profiles.
Iron-tungsten compounds: Also used as catalysts but may require different reaction conditions.
Iron-molybdenum compounds are unique in their ability to maintain high catalytic activity and selectivity under a wide range of conditions, making them valuable in various industrial applications .
属性
CAS 编号 |
12023-50-6 |
|---|---|
分子式 |
Fe3Mo2 |
分子量 |
359.4 g/mol |
IUPAC 名称 |
iron;molybdenum |
InChI |
InChI=1S/3Fe.2Mo |
InChI 键 |
RQQGPUVDZUKACA-UHFFFAOYSA-N |
规范 SMILES |
[Fe].[Fe].[Fe].[Mo].[Mo] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


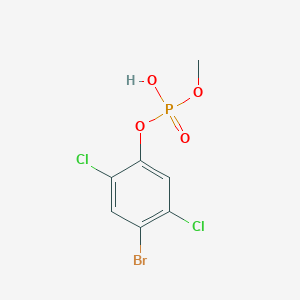
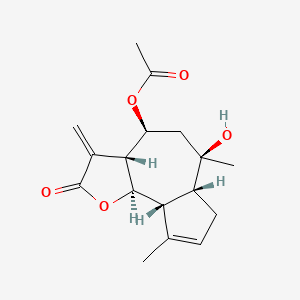

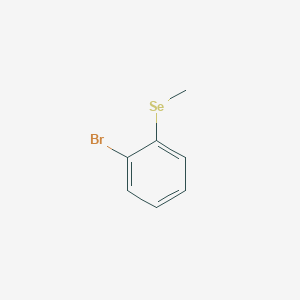
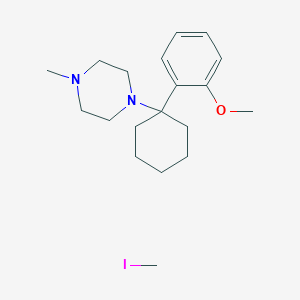
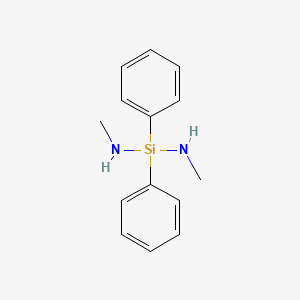
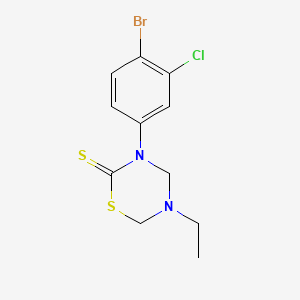
![Dodecyl-[6-[dodecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium](/img/structure/B14711356.png)

